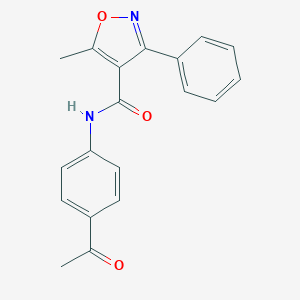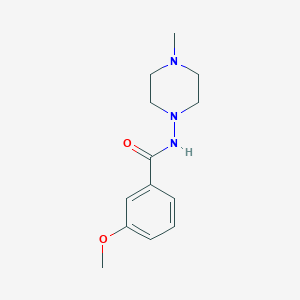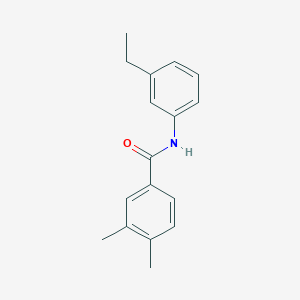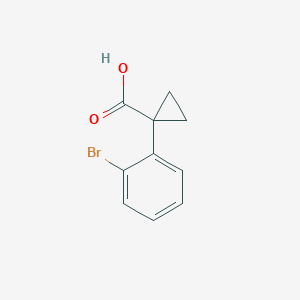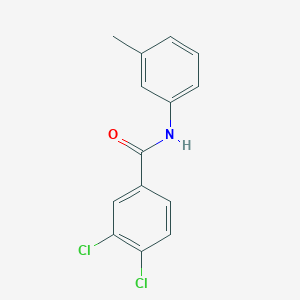
3,4-dichloro-N-(3-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N-(3-methylphenyl)benzamide, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue that stimulates the release of growth hormone from the pituitary gland. It has gained popularity in recent years due to its potential use in treating growth hormone deficiencies and muscle wasting disorders.
Mecanismo De Acción
3,4-dichloro-N-(3-methylphenyl)benzamide works by binding to the ghrelin receptor, which stimulates the release of growth hormone from the pituitary gland. It also increases the production of insulin-like growth factor 1 (IGF-1), which promotes tissue growth and repair. The mechanism of action is similar to that of growth hormone-releasing hormone (GHRH) and growth hormone-releasing peptide (GHRP).
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3,4-dichloro-N-(3-methylphenyl)benzamide include increased muscle mass and strength, improved bone density, enhanced cognitive function, and better sleep quality. It also has potential anti-inflammatory and antioxidant effects. The compound has been shown to be well-tolerated in clinical trials, with few adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,4-dichloro-N-(3-methylphenyl)benzamide in lab experiments include its ability to stimulate growth hormone release, its potential use in treating growth hormone deficiencies and muscle wasting disorders, and its potential anti-aging and performance-enhancing effects. However, the limitations include the need for further research to fully understand the compound's mechanism of action and potential long-term effects.
Direcciones Futuras
For research on 3,4-dichloro-N-(3-methylphenyl)benzamide include investigating its potential use in treating other medical conditions such as osteoporosis and sarcopenia, as well as its effects on metabolism and body composition. There is also a need for further research on the compound's safety and potential long-term effects. Finally, the development of more selective and potent growth hormone secretagogues may lead to the development of more effective therapies for growth hormone deficiencies and related disorders.
Métodos De Síntesis
The synthesis of 3,4-dichloro-N-(3-methylphenyl)benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-methylbenzylamine in the presence of a reducing agent such as iron powder or tin chloride. The resulting product is then treated with thionyl chloride and sodium hydroxide to yield the final compound. The synthesis method has been optimized to increase the yield and purity of the product.
Aplicaciones Científicas De Investigación
3,4-dichloro-N-(3-methylphenyl)benzamide has been extensively studied for its potential use in treating growth hormone deficiencies and muscle wasting disorders. It has also been investigated for its effects on bone density, cognitive function, and sleep quality. In addition, it has been studied for its potential use in anti-aging therapies and as a performance-enhancing drug.
Propiedades
Número CAS |
7497-24-7 |
|---|---|
Nombre del producto |
3,4-dichloro-N-(3-methylphenyl)benzamide |
Fórmula molecular |
C14H11Cl2NO |
Peso molecular |
280.1 g/mol |
Nombre IUPAC |
3,4-dichloro-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-3-2-4-11(7-9)17-14(18)10-5-6-12(15)13(16)8-10/h2-8H,1H3,(H,17,18) |
Clave InChI |
TUCGVRKDQZTMQB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Otros números CAS |
7497-24-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]-](/img/structure/B186031.png)
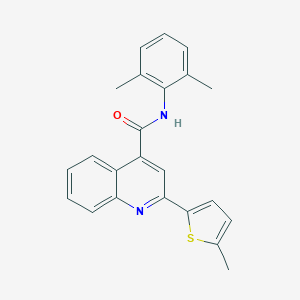
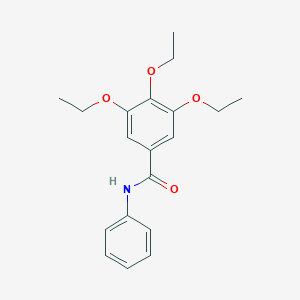
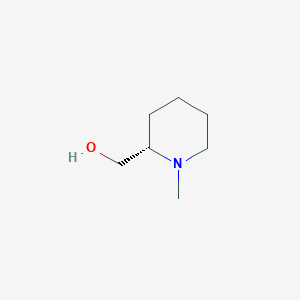
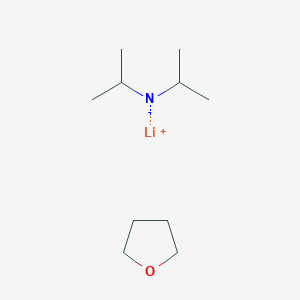
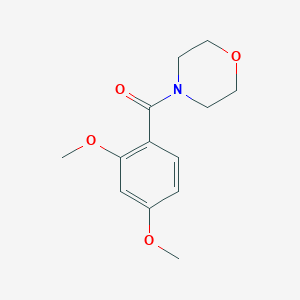
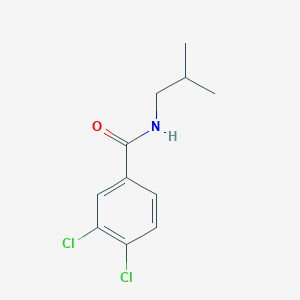
![N-Benzo[1,3]dioxol-5-yl-succinamic acid](/img/structure/B186044.png)
![3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B186046.png)
![3-ethyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186048.png)
